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Executive Summary

Hydroxysafflor Yellow A (HSYA) is the principal bioactive quinochalcone C-glycoside
extracted from the flowers of Carthamus tinctorius L. (safflower). This document provides an in-
depth technical overview of HSYA, covering its chemical structure, physicochemical properties,
synthesis, and analytical methodologies. A significant focus is placed on its pharmacological
activities, particularly its mechanisms of action involving key cellular signaling pathways. This
guide consolidates quantitative data into structured tables and provides detailed experimental
protocols and visual diagrams to support research and development efforts.

Chemical Identity and Physicochemical Properties

HSYA is a unique flavonoid distinguished by its C-glycosylated quinochalcone structure. Initially
isolated and characterized, its precise structure, including its keto-enol tautomerism, was later
refined using advanced NMR techniques.[1][2]

2.1 Structure and Chemical Formula

e Chemical Name: (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-
enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-
4-ene-1,3-dione[3]
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e Molecular Formula: C27H32016[4][5]
e Molecular Weight: 612.53 g/mol [3][6]
 Classification: Quinochalcone C-Glycoside[4][5]

HSYA exists as a yellow amorphous powder.[4][5] Its structure features two keto-enol
tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[1][2] This
structural feature is critical for its chemical reactivity and biological activity.

2.2 Physicochemical Characteristics

HSYA's utility is influenced by its solubility and stability profile. It is highly soluble in water and
soluble in solvents like DMSO, methanol, and ethanol, but poorly soluble in lipophilic organic
solvents such as ethyl acetate, benzene, and chloroform.[4][5][7]

However, HSYA is chemically unstable and prone to degradation under specific conditions,
including:

o Alkaline pH: Rapid degradation occurs under alkaline conditions.[4]
e High Temperature: Elevated temperatures accelerate its degradation.[4][5]
e Light Exposure: lllumination can lead to the breakdown of the molecule.[4][5]

This instability presents significant challenges for its extraction, formulation, and oral
administration, contributing to its low bioavailability.[4][5][7]

Biosynthesis and Chemical Synthesis

3.1 Biosynthetic Pathway

The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process, though the
complete pathway is still under investigation.[4][5] The proposed pathway begins with the
condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by
chalcone synthase (CHS) to form a chalcone precursor.[3][5] This is followed by a series of
enzymatic modifications including hydroxylation, di-C-glycosylation, and dearomatization to
yield the final HSYA structure.[8] Key enzymes recently identified as crucial for HSYA
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biosynthesis include CtF6H (6-hydroxylation), CtCHI1 (isomerization), CtCGT (di-C-
glycosyltransferase), and Ct20GD1 (dioxygenase).[8]
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Caption: Proposed biosynthetic pathway of HSYA.

3.2 Chemical Synthesis

Chemical synthesis provides an alternative route to obtain HSYA, bypassing the limitations of
natural extraction. An oxidative synthesis pathway has been developed, which offers a rapid
and efficient method for its production.[4][5] Additionally, a chemo-enzymatic approach has
been successfully used to synthesize 8,9-dihydrohydroxysafflor yellow A (dh-HSYA), an
analogue of HSYA, starting from a biosynthesized precursor.[9][10]

Experimental Protocols

4.1 Extraction from Carthamus tinctorius L.

Multiple methods have been developed to extract HSYA from safflower, with varying efficiency
and yield.
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e Protocol 1: Traditional Water Immersion

o

Material: Dried and powdered safflower petals.

o Solvent: Deionized water.

o Procedure: Immerse the powdered petals in water at a specified solid-to-liquid ratio. Heat
the mixture for a defined period (e.g., 1-2 hours) with constant stirring.

o Separation: Filter the mixture to remove solid plant material.

o Concentration: Concentrate the aqueous extract under reduced pressure.

o Note: This method is simple but suffers from low yields (typically <1%) and significant
degradation of HSYA due to prolonged heating.[4][5]

e Protocol 2: Optimized Microwave-Assisted Extraction (MAE)

o Material: Dried and powdered safflower petals.

o Solvent: Deionized water.

o Parameters: Set a solid-to-liquid ratio of 1:100 (g/mL).

o Procedure: Subject the sample to microwave irradiation at 70°C for 3 cycles of 20 minutes
each.

o Processing: Cool, filter, and concentrate the extract.

o Note: This method significantly improves the extraction yield to approximately 6.96% and
reduces extraction time.[4][7]

e Protocol 3: Matrix Solid-Phase Dispersion (MSPD)

[¢]

Material: Dried and powdered safflower petals.

[e]

Dispersant: A solid support material (e.g., C18 silica).

o

Procedure: Blend the plant material with the dispersant. Pack the mixture into a column.
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o Elution: Elute HSYA from the matrix using an appropriate solvent.

o Note: MSPD has been shown to achieve the highest yields, reaching up to 14.89%, with
minimal consumption of raw materials.[4]

4.2 Analytical Methodologies

Accurate quantification and characterization of HSYA are critical for research and quality
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control.

Caption: General workflow for HSYA extraction and analysis.

¢ Protocol 4: High-Performance Liquid Chromatography (HPLC)

o System: A standard HPLC system with a UV/DAD detector.
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o Column: Agilent Zorbax SB C18 (4.6 mm x 150 mm, 5 ym) or equivalent.

o Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 mM ammonium acetate
(e.g., 70:30, v/v).

o Flow Rate: 0.4 mL/min.
o Detection: UV detection at 403 nm.

o Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter
through a 0.22 um membrane, and inject.

o Quantification: Use an external standard calibration curve with a certified HSYA reference
standard.

e Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

o System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an
electrospray ionization (ESI) source.

o Chromatography: Utilize conditions similar to the HPLC protocol, often with gradient
elution (e.g., acetonitrile and 0.1% formic acid in water) for better separation.

o lonization Mode: Negative ESI mode is typically used.
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transition: Monitor the specific transition for HSYA, which is m/z 611.3 - 491.2.

o Application: This method provides high sensitivity and selectivity, making it ideal for
quantifying HSYA in complex biological matrices like plasma and urine.

Quantitative Data

Table 1: Pharmacokinetic Parameters of HSYA
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Plasma
. Dose & Cmax .
Species t'% (h) Protein Reference
Route (mglL) L
Binding (%)
Human 35 mg, IV 2.02 £ 0.18 3.32 48.0 - 54.6 [4]1[5]
Human 70 mg, IV 7.47 £0.67 3.32 48.0 - 54.6 [4][5]
Human 140 mg, IV 1448 +4.70  3.32 48.0 - 54.6 [4][5]
| Rat | 3 mg/kg, IV |-|-|48.0-54.6 [[9] |

Table 2: Extraction Yields of HSYA from Carthamus tinctorius L.

Extraction Method Yield (%) Reference
Water Immersion 0.023 - 0.066 [4]1[5]
Smashing Tissue Extraction 1.359 [5]
Microwave-Assisted Extraction

6.96 [4115117]
(MAE)
Ultrasound Extraction 12.25 [41[5]
Soxhlet Extraction 13.09 [41[5]

| Matrix Solid-Phase Dispersion (MSPD) | 14.89 |[4][5] |

Table 3: Validation Parameters for HSYA Analytical Methods
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Linearity Correlation
Method LOD LOQ Reference
Range (rir?)
LC-MS/MS
1-1,000
(Human =20.999 - - [4]1[5]
ng/mL
Plasma)
UPLC-TOF-
r2 > 0.9992 35.2 ng/mL [415]
MS
61.0 - 793
HPTLC r=0.9991 59 ng/spot 169 ng/spot [3]
ng/spot

| RP-HPLC (Rat Plasma) | 0.03 - 2.56 mg/L | - | 10 pg/L | 30 pg/L [[11] |

Table 4: Pharmacological Activity of HSYA in in vitro Models
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. Effective
L Cell Line / . Observed
Activity Concentration Reference
Model Effect
Range
Inhibition of
Anti- Human NO, PGE2,
. 2.5-40 uyM [4]
inflammatory Chondrocytes COX-2, TNF-q,
IL-6, INOS
Suppression of
A549 & H1299 _ _
_ proliferation and
Anticancer Lung Cancer 5-20 uM ) )
induction of
Cells )
apoptosis
Inhibition of
HCT116 o
] viability,
Anticancer Colorectal 25-100 pM - [12]
migration, and
Cancer Cells ) ]
invasion
Inhibition of
) BGC-823 Gastric proliferation and
Anticancer 100 pM ) ] [10]
Cancer Cells induction of
apoptosis

| Anti-fibrotic | MRC-5 Lung Fibroblasts | 5 - 45 uM | Inhibition of TGF-B1-induced proliferation

and migration |[9] |

Pharmacological Activities and Signaling Pathways

HSYA exhibits a wide range of pharmacological activities, primarily attributed to its anti-

inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. These effects are

mediated through the modulation of several key intracellular signaling pathways.

6.1 Anti-Inflammatory Effects: Inhibition of NF-kB and MAPK Pathways

HSYA demonstrates potent anti-inflammatory activity by suppressing the production of pro-

inflammatory mediators. In models of inflammation, HSYA dose-dependently inhibits the

expression of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor
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necrosis factor-alpha (TNF-a), and interleukin-6 (IL-6).[4] This is achieved primarily through the
inhibition of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK)
signaling cascades. HSYA prevents the activation and nuclear translocation of NF-kB p65 and
suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-
regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]
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Caption: HSYA's inhibition of NF-kB and MAPK pathways.
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6.2 Cell Proliferation and Survival: PI3K/Akt/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (NTOR)
pathway is a central regulator of cell survival, proliferation, and apoptosis. HSYA has been
shown to inhibit this pathway in various cell types, including cancer cells and vascular smooth
muscle cells.[1][6][13] It suppresses the phosphorylation of both Akt and mTOR, leading to
downstream effects such as the induction of apoptosis and the inhibition of cell proliferation and
migration.[1][13] This mechanism is a key contributor to HSYA's potential anticancer and
vasoprotective effects.
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Caption: HSYA's inhibition of the PI3K/Akt/mTOR pathway.

6.3 Anti-Fibrotic Effects: TGF-B1/Smad Pathway Inhibition
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Transforming growth factor-beta 1 (TGF-31) is a potent pro-fibrotic cytokine that drives the
activation of fibroblasts and the excessive deposition of extracellular matrix (ECM). HSYA has
demonstrated significant anti-fibrotic effects by directly interfering with the TGF-B1/Smad
signaling pathway.[2][10] It inhibits TGF-B1-induced fibroblast proliferation and differentiation
into myofibroblasts. Mechanistically, HSYA suppresses the phosphorylation of the key
downstream mediators Smad2 and Smad3, preventing their nuclear translocation and
subsequent activation of pro-fibrotic gene transcription, such as collagen I.[2][10][13]
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Caption: HSYA's inhibition of the TGF-31/Smad pathway.
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Conclusion and Future Directions

Hydroxysafflor Yellow A is a quinochalcone C-glycoside with significant therapeutic potential,
underscored by its potent anti-inflammatory, anti-fibrotic, and anti-proliferative activities. Its
mechanisms of action are multifaceted, involving the inhibition of critical signaling pathways
such as NF-kB, MAPK, PI3K/Akt, and TGF-B1/Smad. While promising, the clinical development
of HSYA is hampered by its inherent chemical instability and low oral bioavailability.

Future research should focus on the development of novel drug delivery systems and
formulation strategies to overcome these limitations. Further elucidation of its molecular targets
and a more precise quantification of its potency (e.g., ICso/ECso values) across a wider range of
biological assays will be crucial for its advancement as a therapeutic agent. The
comprehensive data and protocols presented in this guide aim to facilitate these ongoing and
future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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